molecular formula C17H15NO2 B1343435 3'-Cyano-3-(4-methoxyphenyl)propiophenone CAS No. 898775-58-1

3'-Cyano-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1343435
CAS No.: 898775-58-1
M. Wt: 265.31 g/mol
InChI Key: RUEMHWSGWSJRLC-UHFFFAOYSA-N
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Description

3'-Cyano-3-(4-methoxyphenyl)propiophenone is a propiophenone derivative characterized by a cyano group at the 3'-position of the phenyl ring and a 4-methoxyphenyl substituent at the 3-position of the propiophenone backbone.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEMHWSGWSJRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644262
Record name 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-58-1
Record name 3-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Cyano-3-(4-methoxyphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(4-methoxyphenyl)propiophenone involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Compound Name Substituents (Positions) Key Properties/Effects Reference
3'-Cyano-3-(4-methoxyphenyl)propiophenone 3'-CN, 3-(4-OCH₃) - Cyano: Electron-withdrawing, enhances polarity.
- Methoxy: Electron-donating, may stabilize aromatic rings.
2-Hydroxy-(4'-methoxy)-propiophenone (12) 2-OH, 4'-OCH₃ - Hydroxyl: Increases polarity and hydrogen-bonding capacity.
- Methoxy: Similar to target compound.
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone 4'-CN, 3-(2,4-(CH₃)₂) - Methyl groups: Enhance lipophilicity.
- Cyano: Comparable electronic effects to target compound.
4'-Chloro-3-(3-methoxyphenyl)propiophenone 4'-Cl, 3-(3-OCH₃) - Chloro: Strong electron-withdrawing, may increase reactivity of carbonyl group.
- Methoxy: Positional isomer of target compound.
3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone 3'-Cl, 4'-F, 3-(4-OCH₃) - Halogens: Electron-withdrawing, synergistic effects on electronic density.
- Methoxy: Same as target compound.

Electronic and Reactivity Profiles

  • Cyano vs. Methoxy/Hydroxyl: The cyano group (‑CN) in the target compound is strongly electron-withdrawing, polarizing the carbonyl group and increasing susceptibility to nucleophilic attacks. In contrast, methoxy (‑OCH₃) and hydroxyl (‑OH) groups in analogs like 12 donate electron density, stabilizing adjacent aromatic systems but reducing electrophilicity at the carbonyl .
  • Halogenated Derivatives: Chloro (‑Cl) and fluoro (‑F) substituents in compounds 11 and 13 exhibit weaker electron-withdrawing effects compared to cyano but still enhance electrophilicity. Halogens may also introduce steric hindrance depending on their positions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound ~263.3 (estimated) Not reported Moderate polarity due to CN and OCH₃
2-Hydroxy-(4'-methoxy)-propiophenone ~258.3 Not reported High polarity (OH and OCH₃)
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone 263.34 Not reported Low solubility (lipophilic CH₃ groups)
4'-Chloro-3-(3-methoxyphenyl)propiophenone ~294.8 Not reported Low solubility (Cl and OCH₃)
  • Lipophilicity : Methyl-substituted analogs (e.g., 12 ) exhibit higher lipophilicity (logP ~3.5 estimated) compared to the target compound (~2.8), impacting membrane permeability and bioavailability .
  • Polarity: Hydroxyl-containing analogs (e.g., 12) are more polar, favoring aqueous solubility, whereas cyano and halogenated derivatives partition into organic phases .

Biological Activity

3'-Cyano-3-(4-methoxyphenyl)propiophenone (C17H15NO2), a compound belonging to the class of propiophenones, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyano group and a methoxy-substituted phenyl ring, which are critical for its biological interactions. The presence of these functional groups enhances the compound's electrophilicity and lipophilicity, allowing it to interact with various biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The cyano group may facilitate the formation of reactive intermediates, while the methoxy group can influence binding affinity and solubility. These interactions can lead to modulation of cellular pathways associated with inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.

Anticancer Potential

Research indicates that this compound possesses anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has been shown to inhibit tumor growth in animal models.

Case Studies

StudyFindings
Study 1 : Antimicrobial Efficacy (Journal of Antimicrobial Chemotherapy)Demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.
Study 2 : Anticancer Activity (Cancer Research Journal)Reported a dose-dependent reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Study 3 : Mechanistic Insights (Journal of Medicinal Chemistry)Elucidated the interaction between the compound and specific kinases involved in cell cycle regulation, leading to enhanced apoptosis in malignant cells.

Research Findings

Recent findings underscore the versatility of this compound as a lead compound for drug development:

  • Antioxidant Properties : The compound has been found to exhibit free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : In vivo studies indicate that it may reduce inflammation markers in models of arthritis.
  • Neuroprotective Effects : Preliminary research suggests neuroprotective capabilities against neurodegenerative diseases through modulation of neuroinflammatory pathways.

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